molecular formula C5H8O B2867271 1-Methylcyclopropane-1-carbaldehyde CAS No. 4515-89-3

1-Methylcyclopropane-1-carbaldehyde

Cat. No.: B2867271
CAS No.: 4515-89-3
M. Wt: 84.118
InChI Key: DOJZSEYEQKWUSI-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8O. It is a cyclopropane derivative, characterized by a three-membered ring structure with a methyl group and an aldehyde functional group attached to the ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with aldehyde precursors under specific conditions. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to form cyclopropane rings from alkenes . Another method involves the use of carbenes or carbenoids to generate cyclopropane structures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 1-Methylcyclopropane-1-carboxylic acid

    Reduction: 1-Methylcyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

1-Methylcyclopropane-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Cyclopropane: A simple three-membered ring hydrocarbon.

    Cyclopropanecarboxaldehyde: Similar structure but without the methyl group.

    1-Methylcyclopropene: A related compound used as an ethylene inhibitor in agriculture.

Uniqueness: 1-Methylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5(4-6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJZSEYEQKWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-89-3
Record name 1-methylcyclopropane-1-carbaldehyde
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